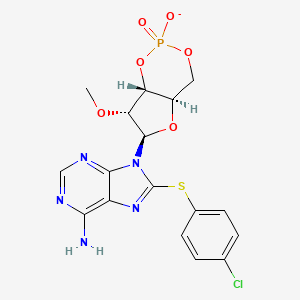
8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate is a synthetic analog of cyclic adenosine monophosphate (cAMP). This compound is known for its ability to permeate cell membranes and activate protein kinases, making it a valuable tool in biochemical and pharmacological research. It is particularly noted for its role in modulating signal transduction pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate typically involves the introduction of the 4-chlorophenylthio group at the 8-position of the adenine ring, followed by methylation at the 2’-hydroxy group of the ribose moiety. The cyclic monophosphate structure is then formed through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve multiple purification steps, such as crystallization and chromatography, to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to modify the compound’s structure, affecting its interaction with biological targets.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Aplicaciones Científicas De Investigación
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study signal transduction pathways and enzyme kinetics.
Biology: The compound is employed in cell biology to investigate cellular responses to cAMP analogs.
Medicine: It has potential therapeutic applications in modulating immune responses and treating certain diseases.
Industry: The compound is used in the development of biochemical assays and diagnostic tools
Mecanismo De Acción
The compound exerts its effects by mimicking the natural cAMP molecule, binding to and activating protein kinases such as protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). This activation leads to a cascade of intracellular events that modulate various cellular functions. The molecular targets include cAMP-dependent protein kinases and phosphodiesterases, which play crucial roles in regulating cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphate: Similar in structure but lacks the 2’-O-methyl modification.
8-Bromo-adenosine-3’,5’-cyclic monophosphate: Another cAMP analog with a bromine atom at the 8-position.
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphorothioate: A phosphorothioate analog with similar properties
Uniqueness
8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate is unique due to its enhanced cell permeability and stability compared to other cAMP analogs. The 2’-O-methyl modification provides resistance to degradation by phosphodiesterases, making it a more potent and long-lasting activator of cAMP-dependent pathways .
Propiedades
Fórmula molecular |
C17H16ClN5O6PS- |
|---|---|
Peso molecular |
484.8 g/mol |
Nombre IUPAC |
9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine |
InChI |
InChI=1S/C17H17ClN5O6PS/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21)/p-1/t10-,12-,13-,16-/m1/s1 |
Clave InChI |
BCGHHRAUZWOTNH-XNIJJKJLSA-M |
SMILES isomérico |
CO[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N |
SMILES canónico |
COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


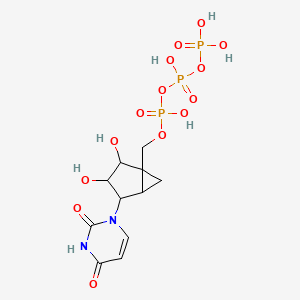
![(2z,6s)-6-{3-Chloro-5-[5-(Prop-1-Yn-1-Yl)pyridin-3-Yl]thiophen-2-Yl}-2-Imino-3,6-Dimethyltetrahydropyrimidin-4(1h)-One](/img/structure/B10771343.png)
![[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B10771354.png)
![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B10771363.png)
![2-[2-[[5-[(4-Fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine](/img/structure/B10771367.png)
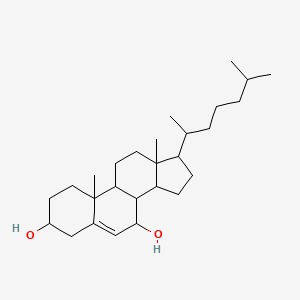
![4-[(1E)-[2-(3-methylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B10771379.png)
![2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole](/img/structure/B10771385.png)
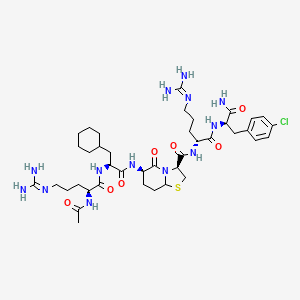
![(2S)-2-{[(4S)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidin-4-yl]formamido}-3-[(benzylcarbamoyl)amino]propanoic acid](/img/structure/B10771397.png)
![5-Fluoro-2-{3-[(3S,6R)-1-(4-fluorobenzoyl)-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B10771398.png)
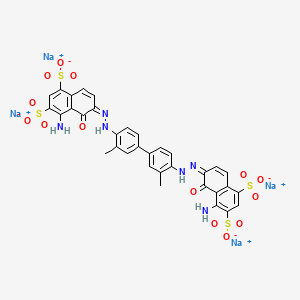
![[3H]eletriptan](/img/structure/B10771413.png)
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10771420.png)
